molecular formula C13H20BNO4S B12848638 4-(Cyclohexylmethylsulfamoyl)benzeneboronic acid

4-(Cyclohexylmethylsulfamoyl)benzeneboronic acid

Cat. No.: B12848638
M. Wt: 297.2 g/mol
InChI Key: SIZUWLZSTAJSDU-UHFFFAOYSA-N
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Description

4-(Cyclohexylmethylsulfamoyl)benzeneboronic acid (CAS: 871329-66-7) is an organoboron compound featuring a benzeneboronic acid backbone substituted with a cyclohexylmethylsulfamoyl group at the para position. The sulfamoyl moiety (–SO₂NH–) introduces both electron-withdrawing and hydrogen-bonding capabilities, while the cyclohexylmethyl group imparts steric bulk and lipophilicity. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing biaryl and heteroaryl frameworks . Its structural design enhances reactivity in coupling reactions while maintaining stability under catalytic conditions.

Properties

Molecular Formula

C13H20BNO4S

Molecular Weight

297.2 g/mol

IUPAC Name

[4-[cyclohexyl(methyl)sulfamoyl]phenyl]boronic acid

InChI

InChI=1S/C13H20BNO4S/c1-15(12-5-3-2-4-6-12)20(18,19)13-9-7-11(8-10-13)14(16)17/h7-10,12,16-17H,2-6H2,1H3

InChI Key

SIZUWLZSTAJSDU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)N(C)C2CCCCC2)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylmethylsulfamoyl)benzeneboronic acid typically involves the reaction of a boronic acid derivative with a suitable sulfonamide precursor. One common method involves the use of cyclohexylmethylamine and benzeneboronic acid under specific reaction conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound with consistent quality and reduced production costs. The use of advanced purification techniques such as crystallization and chromatography ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylmethylsulfamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from the reactions of this compound include boronic esters, borates, alcohols, amines, and various substituted derivatives. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

4-(Cyclohexylmethylsulfamoyl)benzeneboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Cyclohexylmethylsulfamoyl)benzeneboronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Table 1: Key Properties of 4-(Cyclohexylmethylsulfamoyl)benzeneboronic Acid and Analogs
Compound Name Substituent Molecular Formula Molecular Weight CAS Number Purity Key Features
This compound Cyclohexylmethylsulfamoyl C₁₃H₂₁BNO₄S 297.18 871329-66-7 97% High steric bulk, lipophilic
4-(Cyclopropylsulfamoyl)benzeneboronic acid Cyclopropylsulfamoyl C₉H₁₃BNO₄S 241.08 871329-67-8 98% Smaller substituent, higher solubility
4-(1-Azetidinylsulfonyl)benzeneboronic acid 1-Azetidinylsulfonyl C₉H₁₂BNO₄S 257.07 871329-68-9 96% Rigid heterocyclic sulfonyl group
4-(4-Thiomorpholinylsulfonyl)benzeneboronic acid 4-Thiomorpholinylsulfonyl C₁₀H₁₄BNO₄S₂ 311.23 871329-69-0 98% Sulfur-containing heterocycle
4-(Benzylsulfamoyl)benzeneboronic acid Benzylsulfamoyl C₁₃H₁₅BNO₄S 300.14 690662-91-0 95% Aromatic benzyl group, moderate bulk
4-(Acetylsulfamoyl)benzeneboronic acid Acetylsulfamoyl C₈H₁₀BNO₅S 267.05 N/A 99–99.999% Electron-withdrawing acetyl group
Key Observations:
  • Electronic Effects : Electron-withdrawing groups (e.g., acetyl in 4-(Acetylsulfamoyl)benzeneboronic acid) enhance the electrophilicity of the boron center, improving reactivity in Suzuki couplings .
  • Solubility : Smaller substituents (e.g., cyclopropyl) increase aqueous solubility, whereas bulky groups (e.g., cyclohexylmethyl) favor organic-phase reactions .
Table 2: Comparative Reactivity in Cross-Coupling Reactions
Compound Reaction Rate (Relative) Coupling Partner Compatibility Notable Applications
This compound Moderate Aryl chlorides, triflates Synthesis of sterically hindered biaryls
4-(Cyclopropylsulfamoyl)benzeneboronic acid High Aryl bromides, iodides High-throughput medicinal chemistry
4-(Benzylsulfamoyl)benzeneboronic acid Low Electron-deficient aryl halides Specialty polymer precursors
Research Findings:
  • Steric Hindrance : The cyclohexylmethyl group in the target compound reduces reaction rates with bulky coupling partners but improves selectivity in forming ortho-substituted biaryls .
  • Electron-Deficient Systems : 4-(Acetylsulfamoyl)benzeneboronic acid exhibits accelerated coupling with electron-deficient aryl halides due to enhanced boron electrophilicity .
  • Heterocyclic Compatibility : 4-(4-Thiomorpholinylsulfonyl)benzeneboronic acid demonstrates utility in synthesizing sulfur-containing heterocycles for agrochemical research .

Biological Activity

4-(Cyclohexylmethylsulfamoyl)benzeneboronic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, properties, and biological activity, focusing on antimicrobial, anticancer, and other therapeutic effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H18BNO3S
  • Molecular Weight : 273.16 g/mol

This compound contains a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles, making it a versatile building block in medicinal chemistry.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of boronic acids, including derivatives like this compound. The compound exhibits significant activity against various pathogens:

  • Bacterial Inhibition :
    • The Minimum Inhibitory Concentration (MIC) values against Escherichia coli and Bacillus cereus were notably low, indicating strong antibacterial properties. For Bacillus cereus, the MIC was found to be lower than that of standard antibiotics such as streptomycin .
  • Fungal Activity :
    • The compound also showed moderate antifungal activity against Candida albicans , which is crucial given the increasing resistance of fungal pathogens to conventional treatments .

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various boronic acids, including this compound. The results indicated that this compound had superior activity against Gram-positive bacteria compared to other tested compounds.

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against B. cereus
Compound A3216
Compound B6432
This compound 16 8

Case Study 2: Anticancer Activity

In a study assessing the anticancer potential of boronic acids, researchers found that derivatives exhibited varying degrees of cytotoxicity against human cancer cell lines. Although specific data for this compound was not highlighted, its structural analogs showed promising results in inhibiting tumor growth.

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